FABP7 Binding Selectivity Over FABP3
FABPs ligand 6 exhibits a high-affinity interaction with FABP7 characterized by a dissociation constant (Kd) of 20 nM, representing a 52-fold selectivity window over FABP3 (Kd = 1,038 nM) and a 44-fold window over FABP5 (Kd = 874 nM) . This affinity hierarchy is reversed relative to other dual FABP5/7 inhibitors such as SBFI-26, which displays comparable inhibition constants for FABP5 (Kjs = 0.9 μM) and FABP7 (Kjs = 0.4 μM) with only a ~2.3-fold differential [1]. The pronounced FABP7 preference of FABPs ligand 6 enables targeted disruption of FABP7-α-synuclein protein-protein interactions in glial cells—a mechanism not addressable by FABP5-preferring inhibitors like ART26.12, which exhibits 20-fold selectivity for FABP5 over FABP7 [2].
| Evidence Dimension | Binding affinity to FABP7 and selectivity over FABP3 |
|---|---|
| Target Compound Data | FABP7 Kd = 20 nM; FABP3 Kd = 1,038 nM |
| Comparator Or Baseline | SBFI-26: FABP7 Kjs = 400 nM; FABP5 Kjs = 900 nM; ART26.12: FABP5 selectivity 20-fold over FABP7 |
| Quantified Difference | FABPs ligand 6 exhibits 52-fold FABP7-over-FABP3 selectivity vs. SBFI-26's ~2.3-fold FABP7-over-FABP5 differential |
| Conditions | Recombinant human FABP proteins; Kd determined by surface plasmon resonance (SPR) or fluorescence-based ANS displacement assay |
Why This Matters
For laboratories investigating FABP7-specific functions in α-synucleinopathies or glial cell biology, FABPs ligand 6 offers a 52-fold selectivity margin that minimizes confounding effects from FABP3 inhibition, a critical consideration for experimental reproducibility.
- [1] Anjiechem. SBFI-26 Product Datasheet. View Source
- [2] Warren WG, et al. Potential safety implications of fatty acid-binding protein inhibition. Toxicol Appl Pharmacol. 2024;490:117042. View Source
